molecular formula C6H10N2 B2916845 1-Ethyl-5-methyl-1h-imidazole CAS No. 61278-60-2

1-Ethyl-5-methyl-1h-imidazole

Cat. No.: B2916845
CAS No.: 61278-60-2
M. Wt: 110.16
InChI Key: IYEDUTIYEAAFPU-UHFFFAOYSA-N
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Description

1-Ethyl-5-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by an ethyl group at the first position and a methyl group at the fifth position of the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions at the nitrogen atoms or the carbon atoms of the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are used under acidic or basic conditions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

1-Ethyl-5-methyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethyl-5-methyl-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful as a ligand in coordination chemistry. In biological systems, the compound can interact with enzymes and receptors, inhibiting their activity and leading to antimicrobial effects .

Comparison with Similar Compounds

1-Ethyl-5-methyl-1H-imidazole can be compared with other imidazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Biological Activity

1-Ethyl-5-methyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in various fields, supported by research findings and data tables.

Overview of this compound

This compound is characterized by a five-membered aromatic ring containing two nitrogen atoms. Its unique structural properties enable it to interact with various biological targets, including enzymes and receptors, leading to potential therapeutic effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
  • Antifungal Properties : Its efficacy against fungal pathogens highlights its potential use in treating fungal infections.
  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth, although further research is required to elucidate the underlying mechanisms.
  • Antiviral Properties : Some studies indicate that imidazole derivatives can interfere with viral replication processes.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, disrupting normal cellular functions.
  • Metal Ion Coordination : It can coordinate with metal ions, influencing catalytic activities in biochemical reactions.
  • Hydrogen Bonding : The ability to form hydrogen bonds enhances its interaction with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity Study

A study evaluated the antimicrobial properties of this compound against various clinical isolates. The results are summarized in the following table:

Microorganism Zone of Inhibition (mm)
Methicillin-susceptible S. aureus (MSSA)15
Methicillin-resistant S. aureus (MRSA)12
Bacillus subtilis14
Pseudomonas aeruginosa10
Escherichia coli9
Candida albicans13

These findings indicate that this compound has varying degrees of efficacy against different pathogens, suggesting its potential as a broad-spectrum antimicrobial agent .

Antitumor Activity Investigation

Another study focused on the antitumor activity of imidazole derivatives, including this compound. The compound was tested against several cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)25
MCF7 (breast cancer)30
A549 (lung cancer)20

The results indicated that the compound exhibits selective cytotoxicity towards certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 1-ethyl-5-methyl-1H-imidazole, and how can reaction conditions be optimized for higher yields?

  • Methodology : One-pot multicomponent reactions (e.g., tandem three-component reactions) are widely used for synthesizing substituted imidazoles. For example, hydrazine derivatives, aldehydes, and ketones can be condensed under reflux in ethanol or toluene with catalytic ammonium acetate. Optimization involves adjusting solvent polarity, temperature (typically 80–120°C), and stoichiometric ratios of reactants. Characterization via NMR (e.g., distinct 1H signals at δ 1.2–1.4 ppm for ethyl groups) and mass spectrometry ensures structural fidelity .

Q. How do spectroscopic techniques (NMR, MS) distinguish this compound from positional isomers?

  • Methodology :

  • 1H NMR : The ethyl group (CH2CH3) appears as a triplet (δ ~1.3 ppm) and quartet (δ ~2.5 ppm), while the methyl group (CH3) at position 5 shows a singlet (δ ~2.1 ppm). Positional isomers (e.g., 1-ethyl-4-methyl) exhibit distinct splitting patterns due to differing electronic environments.
  • 13C NMR : Carbons adjacent to nitrogen atoms resonate at δ 120–140 ppm.
  • HRMS : Exact mass calculations (e.g., C6H10N2 requires m/z 110.0844) confirm molecular formulas .

Q. What are the common impurities in this compound synthesis, and how are they mitigated?

  • Methodology : Byproducts like unreacted amines or di-substituted imidazoles often arise. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures removes impurities. Monitoring via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) ensures purity ≥95% .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological activity of this compound derivatives?

  • Methodology : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to assess reactivity. Docking studies (AutoDock Vina, Schrödinger) model interactions with targets like EGFR kinase (PDB ID: 1M17). Key parameters include binding affinity (ΔG ≤ −8 kcal/mol) and hydrogen bonding with catalytic residues (e.g., Lys745). ADMET prediction tools (SwissADME) evaluate pharmacokinetic profiles .

Q. What strategies resolve contradictions in reported biological activity data for imidazole derivatives?

  • Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability, IC50 measurement protocols). Cross-validation using standardized assays (MTT for cytotoxicity, ELISA for enzyme inhibition) and meta-analysis of structure-activity relationships (SAR) clarify trends. For example, substituents at position 2 (e.g., aryl groups) enhance EGFR inhibition, while ethyl/methyl groups at positions 1 and 5 modulate lipophilicity .

Q. How can transition-metal-free synthesis methods improve the sustainability of this compound production?

  • Methodology : Base-promoted cyclization (e.g., K2CO3 in DMF at 100°C) avoids toxic metal catalysts. Green solvents (e.g., PEG-400) and microwave-assisted reactions reduce energy consumption. Lifecycle assessment (LCA) metrics (E-factor, atom economy) quantify environmental impact .

Q. What crystallographic techniques validate the solid-state structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SHELXL refinement) determines bond lengths (C-N: ~1.32 Å) and angles. Twinning tests (SHELXT) and R-factor convergence (R1 < 0.05) ensure accuracy. Hirshfeld surface analysis maps intermolecular interactions (e.g., C-H···N hydrogen bonds) .

Properties

IUPAC Name

1-ethyl-5-methylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-3-8-5-7-4-6(8)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEDUTIYEAAFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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